molecular formula C16H15N3O3 B2497291 N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide CAS No. 1209721-09-4

N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide

Cat. No. B2497291
CAS RN: 1209721-09-4
M. Wt: 297.314
InChI Key: ZXTVNRGGWDUCOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide" often involves intricate synthetic routes that incorporate cyclopropane moieties and isoxazole rings. For instance, McLaughlin et al. (2016) describe the synthesis and characterization of a compound where a bioisosteric replacement of an indazole ring with a pyrazole core is performed, illustrating the complexity involved in synthesizing such molecules (McLaughlin et al., 2016). Although not directly related to the compound , this study highlights the synthetic challenges and methodologies that might be applicable in creating structurally complex molecules involving cyclopropane and isoxazole functionalities.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide" often features a combination of cyclic and heterocyclic frameworks, which contribute to their unique chemical and physical properties. For example, the synthesis and crystal structure determination of related compounds reveal intricate molecular arrangements and bond formations critical to understanding the compound's behavior and reactivity (Lu et al., 2021).

Chemical Reactions and Properties

The chemical reactions involving "N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide" and its analogs can be diverse, given the reactive nature of both the cyclopropane and isoxazole groups. For example, Abele et al. (1999) discuss the synthesis, crystal structures, and modeling of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, showcasing the potential reactivity and applications of cyclopropane-containing compounds (Abele et al., 1999).

Scientific Research Applications

Anticancer Activity

A study highlighted the synthesis of novel pyrazole–indole hybrids, demonstrating significant antitumor activity against various human cancer cell lines, including colorectal, breast, liver, and lung cancers. Compounds within this series showed promising cytotoxicity, comparable or superior to standard anticancer drugs, indicating their potential as anticancer agents (Hassan et al., 2021).

Immunomodulatory Properties

Research on isoxazole derivatives like HWA 486 revealed disease-modifying actions in adjuvant arthritis of rats, showcasing properties akin to immunosuppressive agents. These compounds exhibited the ability to prevent disease onset and reduce inflammation, underscoring their potential in treating autoimmune diseases (Bartlett & Schleyerbach, 1985).

Antimicrobial and Anticancer Evaluation

Indole-pyrimidine hybrids, bearing N-cyclopropyl modifications, were synthesized and evaluated for their in vitro anticancer and antimicrobial activities. Certain derivatives demonstrated significant growth inhibition against cancer cell lines and potent antimicrobial activity, highlighting the role of substituents on the pyrimidine ring in determining biological activity (Gokhale et al., 2017).

Photophysical Properties

A study focusing on the synthesis of fluorescent indole derivatives from β-brominated dehydroamino acids and their interaction with fluoride ions revealed significant spectral changes upon ion addition. This property suggests their utility as selective fluorescent probes for detecting fluoride ions in various environments (Pereira et al., 2010).

Tubulin Polymerization Inhibitors

Research on indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides uncovered potent antiproliferative activity against a range of cancer cell lines by inhibiting tubulin polymerization. These compounds displayed significant cytotoxicity and could serve as scaffolds for designing novel microtubule targeting agents (Kazan et al., 2019).

Anti-inflammatory Activity

Indole derivatives were synthesized and evaluated for their anti-inflammatory activity, with some compounds showing promising results comparable to traditional anti-inflammatory drugs but with lower ulcerogenic liability. This suggests their potential as safer anti-inflammatory agents (Verma et al., 1994).

Mechanism of Action

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-15(14-5-7-17-22-14)18-12-4-3-10-6-8-19(13(10)9-12)16(21)11-1-2-11/h3-5,7,9,11H,1-2,6,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTVNRGGWDUCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide

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